6-TAMRA: A Comprehensive Technical Guide for Molecular Biology Applications
6-TAMRA: A Comprehensive Technical Guide for Molecular Biology Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Carboxytetramethylrhodamine (6-TAMRA) is a versatile and widely utilized fluorescent dye in molecular biology and biotechnology. As a derivative of rhodamine, it exhibits a bright orange-red fluorescence, high photostability, and is readily available in various reactive forms for covalent labeling of biomolecules.[1][2] This technical guide provides an in-depth overview of the core applications of 6-TAMRA, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant workflows to empower researchers in their experimental design and execution. 6-TAMRA is particularly prominent in applications such as Förster Resonance Energy Transfer (FRET), quantitative real-time PCR (qPCR), fluorescence microscopy, and automated DNA sequencing.[3]
Core Properties of 6-TAMRA
The utility of 6-TAMRA in a diverse range of applications stems from its distinct spectral and physicochemical properties. While there are two primary isomers, 5-TAMRA and 6-TAMRA, their spectral characteristics are nearly identical.[4] The choice between them often depends on the specific biomolecule being labeled, with 6-TAMRA being predominantly used for labeling nucleotides and in nucleic acid sequencing.[5]
Quantitative Data Summary
The following table summarizes the key quantitative properties of 6-TAMRA, providing a consolidated reference for experimental planning.
| Property | Value | Notes |
| Excitation Maximum (λex) | ~540 - 565 nm | The exact maximum can vary with solvent, pH, and conjugation.[4][6][7] |
| Emission Maximum (λem) | ~565 - 583 nm | Dependent on environmental factors.[4][6][7] |
| Molar Extinction Coefficient (ε) | ~84,000 - 92,000 M⁻¹cm⁻¹ | A measure of how strongly the dye absorbs light at a given wavelength.[6][8] |
| Fluorescence Quantum Yield (Φ) | ~0.1 | Represents the efficiency of converting absorbed light into emitted light.[6] |
| Molecular Weight (Free Acid) | ~430.45 g/mol | [7] |
| Molecular Weight (NHS Ester) | ~527.52 g/mol | The succinimidyl ester form is commonly used for labeling primary amines.[4][9] |
Key Applications and Methodologies
Biomolecule Labeling
6-TAMRA is frequently used to fluorescently label proteins, antibodies, peptides, and oligonucleotides.[10] The most common reactive form is the N-hydroxysuccinimide (NHS) ester, which forms a stable amide bond with primary amine groups present on the biomolecule.[9][11]
This protocol provides a general method for labeling proteins with primary amines.
Materials:
-
6-TAMRA NHS Ester
-
Target protein in an amine-free buffer (e.g., PBS)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
0.1 M Sodium Bicarbonate Buffer, pH 8.3-8.5
-
Desalting column (e.g., Sephadex G-25)
-
Microcentrifuge tubes and pipettes
Methodology:
-
Prepare 6-TAMRA Stock Solution: Dissolve the 6-TAMRA NHS Ester in anhydrous DMSO to a concentration of 10 mg/mL. This solution should be protected from light and can be stored at -20°C for future use.[10]
-
Prepare Protein Solution: Dissolve the protein in 0.1 M sodium bicarbonate buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris), as they will compete with the labeling reaction.[10]
-
Labeling Reaction: Add the 6-TAMRA stock solution to the protein solution at a molar ratio of 5-10:1 (dye:protein). The optimal ratio may need to be determined empirically.[10]
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.[10]
-
Purification: Remove the unreacted, free dye from the labeled protein using a desalting column or spin filtration.[10]
-
Storage: Store the purified, labeled protein at 4°C in the dark. For long-term storage, it can be aliquoted and stored at -20°C.[10]
Caption: Workflow for labeling proteins with 6-TAMRA NHS Ester.
Quantitative Real-Time PCR (qPCR)
In qPCR, 6-TAMRA is commonly employed as a quencher in dual-labeled probes, most notably in TaqMan® assays.[3][12] The probe is an oligonucleotide that also contains a reporter fluorophore (e.g., FAM) at the 5' end. Due to the close proximity of the reporter and quencher, the reporter's fluorescence is suppressed via FRET. During the PCR extension phase, the 5' to 3' exonuclease activity of Taq polymerase degrades the probe, separating the reporter and quencher and leading to an increase in fluorescence that is proportional to the amount of amplified product.[12]
This protocol outlines the general steps for setting up a TaqMan® qPCR reaction.
Materials:
-
cDNA template
-
TaqMan® Universal PCR Master Mix (contains DNA polymerase, dNTPs, and buffer)
-
Forward and reverse primers (optimized concentrations, typically 100-900 nM)
-
TaqMan® probe with a 5' reporter (e.g., FAM) and a 3' quencher (6-TAMRA) (optimized concentration, typically 50-300 nM)
-
Nuclease-free water
-
Optical-grade PCR plates or tubes
Methodology:
-
Reaction Setup: Prepare a master mix containing the TaqMan® Universal PCR Master Mix, primers, probe, and nuclease-free water. Calculate the required volumes for the number of reactions.[12][13]
-
Aliquot Master Mix: Aliquot the master mix into the PCR plate wells.[12]
-
Add Template: Add the cDNA template to the respective wells. Include no-template controls (NTCs) to check for contamination.
-
Seal and Centrifuge: Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.
-
Thermal Cycling: Place the plate in a real-time PCR instrument and perform the thermal cycling. A typical program includes an initial denaturation step, followed by 40-45 cycles of denaturation and annealing/extension.[14]
-
Initial Denaturation: 95°C for 2-10 minutes
-
Cycling (40-45 cycles):
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute (fluorescence is read at this step)
-
-
-
Data Analysis: Analyze the amplification curves and determine the cycle threshold (Ct) values for each sample.
Caption: Mechanism of a TaqMan probe with a FAM reporter and 6-TAMRA quencher.
Fluorescence Microscopy
6-TAMRA is a valuable tool in fluorescence microscopy for visualizing the localization and dynamics of labeled biomolecules within cells.[1][15] Its photostability allows for extended imaging periods. Recent advancements have led to the development of cell-permeable 6-TAMRA derivatives for no-wash live-cell imaging, which is particularly advantageous for studying cellular processes in real-time.[15][16]
Fluorescence Polarization Assays
Fluorescence polarization (FP) is a technique used to study molecular interactions in solution.[17] It relies on the principle that a small, fluorescently labeled molecule (like a 6-TAMRA labeled peptide) tumbles rapidly in solution, resulting in low polarization of emitted light. When this molecule binds to a larger molecule (e.g., a protein), its tumbling is slowed, leading to an increase in the polarization of the emitted light. This change in polarization can be used to determine binding affinities and screen for inhibitors of molecular interactions.[17][18]
Conclusion
6-TAMRA remains a cornerstone fluorophore in molecular biology due to its robust spectral properties, versatility in labeling a wide array of biomolecules, and its critical role in well-established techniques such as qPCR and FRET.[4] A thorough understanding of its characteristics and the methodologies in which it is employed is essential for designing and executing sensitive and reproducible fluorescence-based assays. The protocols and data presented in this guide serve as a comprehensive resource for researchers leveraging the power of 6-TAMRA in their scientific endeavors.
References
- 1. TAMRA dye for labeling in life science research [baseclick.eu]
- 2. interchim.fr [interchim.fr]
- 3. genelink.com [genelink.com]
- 4. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. biotium.com [biotium.com]
- 8. 6-TAMRA, Carboxytetramethylrhodamine Oligonucleotide Labeling [biosyn.com]
- 9. empbiotech.com [empbiotech.com]
- 10. youdobio.com [youdobio.com]
- 11. biotium.com [biotium.com]
- 12. The Optimization of TaqMan Real-Time RT-PCR Assay for Transcriptional Profiling of GABA-A Receptor Subunit Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. QPCR Protocol with Taqman® probe Clinisciences [clinisciences.com]
- 14. paho.org [paho.org]
- 15. researchgate.net [researchgate.net]
- 16. New fluorescent probes to image live cells with super-resolution microscopy [mpg.de]
- 17. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A fluorescence polarization binding assay to identify inhibitors of flavin-dependent monooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
